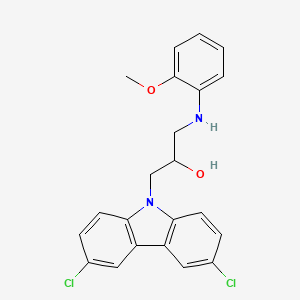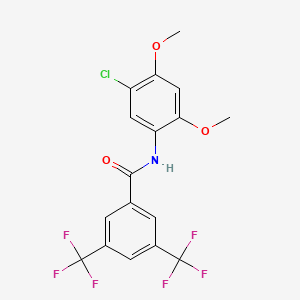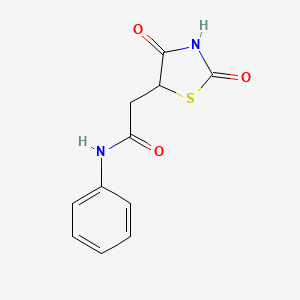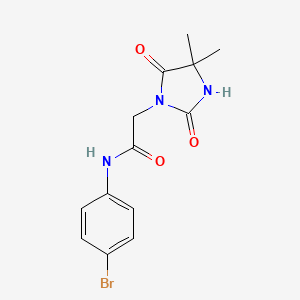![molecular formula C27H31FN4O B5246741 [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5246741.png)
[1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-fluorophenylhydrazine with 4-methylacetophenone under acidic conditions.
Alkylation: The resulting pyrazole is then alkylated with a suitable alkylating agent to introduce the piperidin-4-yl group.
Coupling with Pyrrolidin-1-ylmethanone: Finally, the compound is coupled with pyrrolidin-1-ylmethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
[1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups allow for strong binding to target proteins, while the pyrazole ring facilitates interactions with various enzymes. This compound may modulate the activity of these enzymes, leading to its observed effects.
相似化合物的比较
Similar Compounds
[1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]methanol: This compound shares the pyrazole core but differs in the substituents attached to the pyrazole ring.
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Similar in structure but lacks the pyrazole ring.
Uniqueness
The uniqueness of [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[1-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O/c1-20-4-10-25(11-5-20)32-19-23(26(29-32)21-6-8-24(28)9-7-21)18-30-16-12-22(13-17-30)27(33)31-14-2-3-15-31/h4-11,19,22H,2-3,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJWKQUPDWDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN4CCC(CC4)C(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-1-(4-methyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B5246663.png)




![2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone](/img/structure/B5246716.png)
![4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE](/img/structure/B5246728.png)
![2-Methylpropyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5246738.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5246747.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B5246758.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5246766.png)
![N-{3-[4-(acetylamino)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5246774.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5246779.png)
